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3,4,5-Trimethyl-1H-pyrrol-2(3H)-one

Cat. No.: B12857109
M. Wt: 125.17 g/mol
InChI Key: AYRODXBPMAZJBG-UHFFFAOYSA-N
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Description

Significance of the 2(3H)-Pyrrolone Structural Motif in Heterocyclic Chemistry

The 2(3H)-pyrrolone, or pyrrolin-2-one, ring system is a cornerstone of heterocyclic chemistry, valued for both its inherent reactivity and its presence in a multitude of biologically active molecules. orientjchem.org These five-membered heterocyclic lactams are recognized as versatile intermediates in organic synthesis. orientjchem.org Their γ-lactone-like reactivity makes them suitable precursors for the creation of other complex heterocyclic structures. orientjchem.org

Furthermore, the pyrrolone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with a wide array of pharmacological activities. orientjchem.org Derivatives of 2(3H)-pyrrolone have demonstrated properties including antimicrobial, anti-inflammatory, antiviral, and antitumor activities, making them attractive targets for drug discovery programs. orientjchem.orgmdpi.comacs.org

Overview of Substituted Pyrrolones and their Research Trajectory

The field of substituted pyrrolones is dynamic, with ongoing research focused on the development of novel synthetic methodologies and the exploration of their potential applications. Scientists have devised numerous strategies for the synthesis of these compounds, ranging from classical condensation reactions to modern, more efficient methods like palladium-catalyzed cyclizations and multi-component reactions. uic.edumdpi.com

The research trajectory for substituted pyrrolones has been heavily influenced by their pharmacological potential. mdpi.com The systematic modification of the pyrrolone core with various substituents allows for the fine-tuning of their biological and physicochemical properties. This has led to the identification of pyrrolone derivatives as selective modulators of biological targets, such as chemokine receptors. acs.org The overarching goal of this research is to establish clear structure-activity relationships (SAR), which can guide the design of new compounds with enhanced potency and selectivity for therapeutic applications. acs.org

Rationale for Comprehensive Investigation of 3,4,5-Trimethyl-1H-pyrrol-2(3H)-one

While extensive research has been conducted on the broader class of substituted pyrrolones, the specific compound this compound warrants a focused investigation for several compelling reasons. The rationale for its study stems from the potential influence of its unique trimethyl substitution pattern on the fundamental properties of the pyrrolone core.

The number, position, and nature of substituents on the pyrrolone ring are known to critically affect the molecule's biological activity and metabolic stability. The three methyl groups on this compound can be expected to significantly alter its lipophilicity, steric profile, and electronic distribution compared to the unsubstituted or differently substituted parent ring. These modifications can, in turn, influence how the molecule interacts with biological targets and how it is processed by metabolic enzymes.

For instance, in related heterocyclic structures, the introduction of methyl groups has been shown to modulate biological activity. Studies on other trimethyl-substituted pyrrole (B145914) derivatives have highlighted their potential in various applications, underscoring the importance of this substitution pattern. ontosight.ai A comprehensive investigation into this compound would provide valuable data to understand how this specific arrangement of methyl groups impacts the pyrrolone scaffold's reactivity, selectivity, and potential as a lead compound in medicinal chemistry or as a building block in materials science. Its commercial availability further facilitates such detailed studies. bldpharm.com

Compound Identification and Properties

Below are tables detailing the identifiers for this compound and a summary of its physicochemical properties.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 89267-83-4
Molecular Formula C₇H₁₁NO
Molecular Weight 125.17 g/mol

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Physical State SolidBased on supplier information.
Melting Point Not availableExperimental data not found in public literature.
Boiling Point Not availableExperimental data not found in public literature.
Solubility Not availableExperimental data not found in public literature.
Spectroscopic Data NMR, HPLC, LC-MSData is noted as available from some commercial suppliers but is not publicly accessible. bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B12857109 3,4,5-Trimethyl-1H-pyrrol-2(3H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

3,4,5-trimethyl-1,3-dihydropyrrol-2-one

InChI

InChI=1S/C7H11NO/c1-4-5(2)7(9)8-6(4)3/h5H,1-3H3,(H,8,9)

InChI Key

AYRODXBPMAZJBG-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(NC1=O)C)C

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of 3,4,5 Trimethyl 1h Pyrrol 2 3h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for 3,4,5-Trimethyl-1H-pyrrol-2(3H)-one are not available in the surveyed literature.

Detailed ¹H NMR Chemical Shift and Coupling Constant Analysis

Specific ¹H NMR chemical shifts and coupling constants for this compound have not been reported.

¹³C NMR Chemical Shift Assignments and Structural Correlations

Specific ¹³C NMR chemical shift assignments for this compound are not documented in available sources.

Elucidation of Connectivity and Spatial Proximity via 2D NMR (COSY, HSQC, HMBC, NOESY)

Publicly accessible 2D NMR correlation data (COSY, HSQC, HMBC, NOESY) for the structural elucidation of this compound could not be found.

High-Resolution Mass Spectrometry (HRMS)

Published high-resolution mass spectrometry data for this compound are not available.

Fragmentation Pathway Analysis and Molecular Formula Confirmation

A detailed analysis of the fragmentation pathway and HRMS-based molecular formula confirmation for this specific compound has not been published.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) studies providing structural insights into this compound are not present in the located scientific literature.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds. For this compound, the spectrum would be dominated by the characteristic vibrations of its lactam (cyclic amide) core and its three methyl substituents.

The key functional groups of this compound—the secondary amide within the lactam ring, the carbonyl group, and the methyl groups—give rise to predictable and distinct absorption bands in the IR spectrum.

The pyrrolone ring itself, as a lactam, has several key vibrational modes:

N-H Stretching: The N-H bond of the secondary amide is expected to produce a distinct absorption band. In a dilute solution, this would appear as a sharp peak, while in the solid state, hydrogen bonding would cause this band to become broad and shift to a lower frequency, typically in the 3200-3400 cm⁻¹ region researchgate.net.

C=O Stretching: The carbonyl (amide I) stretching vibration is one of the most intense and characteristic bands in the IR spectrum. For a five-membered lactam ring, this band is typically observed at a higher frequency than in acyclic amides, generally appearing in the range of 1700-1750 cm⁻¹ acgpubs.org.

N-H Bending: The in-plane bending of the N-H bond (amide II band) usually appears around 1550-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond within the lactam ring is expected in the fingerprint region, typically between 1200 cm⁻¹ and 1375 cm⁻¹ researchgate.netacs.org.

The methyl groups attached to the ring also exhibit characteristic vibrations:

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl groups are typically found just below 3000 cm⁻¹ acs.org. Both symmetric and asymmetric stretching modes can often be resolved in this region.

C-H Bending: Asymmetric and symmetric C-H bending (scissoring) vibrations for methyl groups occur around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

The expected FT-IR absorption bands for this compound are summarized in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretching (H-bonded)Lactam (Amide)3200–3400Medium, Broad
C-H Stretching (Asymm./Symm.)Methyl (-CH₃)2850–2980Medium to Strong
C=O Stretching (Amide I)Lactam (Carbonyl)1700–1750Strong, Sharp
N-H Bending (Amide II)Lactam (Amide)1550–1650Medium
C-H Bending (Asymm.)Methyl (-CH₃)~1460Medium
C-H Bending (Symm.)Methyl (-CH₃)~1375Medium
C-N StretchingLactam (Amide)1200–1375Medium to Strong

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive analytical method for determining the precise three-dimensional atomic structure of a crystalline solid. It provides detailed information on bond lengths, bond angles, and the spatial arrangement of molecules, which dictates the crystal packing and intermolecular forces.

A successful single-crystal X-ray diffraction analysis of this compound would yield the exact coordinates of each atom in the crystal's unit cell. This data allows for the unambiguous determination of the molecule's absolute configuration, defining the stereochemistry at its chiral centers. The analysis also reveals how individual molecules arrange themselves in the crystal lattice, a feature known as crystal packing. This packing is governed by the energetic favorability of various intermolecular interactions that maximize the stability of the solid-state structure. The crystal system (e.g., monoclinic, triclinic) and space group would be determined, providing a complete description of the crystal's symmetry. mdpi.com

The molecular structure of this compound contains key functional groups that are highly likely to participate in significant intermolecular interactions, primarily hydrogen bonding.

Hydrogen Bonding: The lactam N-H group serves as an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. In the solid state, it is highly probable that these groups on adjacent molecules would interact to form robust N-H···O=C hydrogen bonds. A very common structural motif for lactams and other molecules containing secondary amides is the formation of centrosymmetric dimers, where two molecules are linked by a pair of identical hydrogen bonds. researchgate.net This type of interaction is a critical driving force in the crystal packing of many lactam-containing structures. nih.govnih.govacs.org

The potential intermolecular interactions expected in the crystal structure are summarized below.

Interaction TypeDonorAcceptorExpected Role in Crystal Packing
Hydrogen BondN-H (Lactam)C=O (Lactam)Primary interaction, likely forming centrosymmetric dimers. researchgate.net
Weak Hydrogen BondC-H (Methyl)C=O (Lactam)Secondary interaction, contributing to 3D network stability.
van der Waals ForcesEntire MoleculeEntire MoleculeGeneral attractive forces contributing to overall packing efficiency.

Computational Chemistry and Theoretical Modelling of 3,4,5 Trimethyl 1h Pyrrol 2 3h One

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric structure of molecules. aps.orguni-bayreuth.de By approximating the exchange-correlation energy, DFT methods can provide a balance between computational cost and accuracy for predicting molecular properties. aps.org For pyrrolone derivatives, DFT calculations, particularly using the B3LYP functional, have been instrumental in understanding their structural and electronic characteristics. nih.govsemanticscholar.org

The optimization of molecular geometry is a fundamental step in computational chemistry that seeks to find the lowest energy arrangement of atoms in a molecule. physchemres.org This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. physchemres.org For a molecule like 3,4,5-Trimethyl-1H-pyrrol-2(3H)-one, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. The resulting optimized geometry corresponds to a local minimum on the conformational energy landscape, which represents the potential energy of the molecule as a function of its atomic coordinates. nih.govuba.araps.org

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrrolone Ring System (based on general knowledge and related studies)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.21 - 1.23
N-C=O125 - 128
C-N-C108 - 112
C-C=C107 - 110
H-N-C175 - 180

Note: This table is illustrative and provides typical ranges for a pyrrolone ring system based on general computational chemistry knowledge. Specific values for this compound would require dedicated DFT calculations.

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. researchgate.netmdpi.com The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. nih.govliverpool.ac.ukresearchgate.net These shielding values are then converted to chemical shifts by referencing them to a standard compound. For this compound, predicting the ¹H and ¹³C NMR chemical shifts would help in assigning the signals observed in experimental spectra and confirming the connectivity of the atoms.

Similarly, the calculation of infrared (IR) frequencies involves determining the vibrational modes of the molecule. physchemres.org By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and their corresponding normal modes. physchemres.org For this compound, the calculated IR spectrum would show characteristic peaks for the C=O stretching, N-H stretching, and C-H stretching and bending vibrations, aiding in the functional group identification.

Tautomeric Equilibrium Between this compound and Related Enolic Forms (e.g., 1H-pyrrol-3-ol)

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. rsc.orgresearchgate.netunifr.ch For this compound, the most significant tautomeric equilibrium is with its enol form, 3,4,5-trimethyl-1H-pyrrol-3-ol. nih.govsemanticscholar.orgnih.gov The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic and steric effects of the substituents. rsc.org

DFT calculations can provide valuable insights into the energetic and kinetic aspects of tautomerization. nih.govsemanticscholar.orgnih.gov By calculating the relative energies of the keto (this compound) and enol (3,4,5-trimethyl-1H-pyrrol-3-ol) tautomers, the thermodynamically more stable form can be identified. semanticscholar.org Studies on similar pyrrol-3-one systems have shown that the keto form is generally more stable. nih.gov

The kinetics of tautomerization can be investigated by locating the transition state structure that connects the two tautomers on the potential energy surface. The energy difference between the transition state and the reactant (the activation energy) determines the rate of the tautomerization reaction. A lower activation energy implies a faster interconversion between the tautomers. The presence of a catalyst, such as an acid or a base, can significantly lower the activation energy by providing an alternative reaction pathway.

Table 2: Illustrative Relative Energies of Tautomers in a Pyrrolone System

TautomerRelative Energy (kcal/mol)
This compound (Keto)0.0 (Reference)
3,4,5-trimethyl-1H-pyrrol-3-ol (Enol)+2.5 - +5.0

Note: This table is illustrative, based on findings for related pyrrol-3-one systems. The actual energy difference for this compound would depend on the specific computational method and solvent model used.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for understanding and predicting chemical reactivity. youtube.comlibretexts.orgimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.orgresearchgate.net The energies and shapes of these frontier orbitals provide crucial information about the molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). youtube.com

For this compound, FMO analysis can be used to predict its reactivity towards various reagents. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating the sites susceptible to electrophilic attack. Conversely, the LUMO is located on the electron-deficient regions, highlighting the sites prone to nucleophilic attack.

In the case of this compound, the HOMO would likely have significant contributions from the nitrogen atom and the enolate-like fragment in its enol tautomer, suggesting reactivity towards electrophiles at these positions. The LUMO, on the other hand, would be expected to be centered on the carbonyl carbon, making it the primary site for nucleophilic attack.

By analyzing the energy gap between the HOMO and LUMO, the chemical reactivity of the molecule can be estimated. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net Furthermore, FMO theory can be applied to study reaction pathways by examining the orbital symmetry and overlap between the frontier orbitals of the reactants. This allows for the prediction of whether a particular reaction is likely to occur and what the stereochemical outcome will be. For instance, in a cycloaddition reaction involving a pyrrolone, the FMO analysis would help in determining the regioselectivity and stereoselectivity of the product.

Chemical Reactivity, Functionalization, and Derivatization of the 3,4,5 Trimethyl 1h Pyrrol 2 3h One Core

Reactions at the Nitrogen Atom (N-Alkylation, N-Acylation)

The nitrogen atom of the 3,4,5-trimethyl-1H-pyrrol-2(3H)-one core, being part of a lactam, possesses a lone pair of electrons and an acidic proton, making it amenable to both alkylation and acylation reactions. These modifications are crucial for altering the electronic properties and steric environment of the molecule, which can significantly influence its biological activity and chemical reactivity.

N-Alkylation: The introduction of alkyl groups at the nitrogen atom can be achieved under various conditions. A common method involves the deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on an alkyl halide. For instance, the N-alkylation of pyrrole (B145914) derivatives has been successfully carried out using potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) with an alkyl halide like methyl iodide. researchgate.net Another approach utilizes boronic acids in the presence of a copper catalyst, such as Cu(OAc)₂, for the introduction of groups like cyclopropyl. researchgate.net The choice of base and solvent is critical to achieving high yields and avoiding side reactions.

N-Acylation: The N-acyl derivatives of pyrroles and related heterocycles are of significant interest due to their presence in many medicinally important compounds. acs.org N-acylation can be accomplished through several synthetic routes. One straightforward method is the reaction with acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. lsu.edu For example, iodine has been shown to be an effective promoter for the N-acylation of primary and secondary amines with acyl chlorides under solvent-free conditions. lsu.edu Another versatile method involves the condensation of the pyrrolone with a carboxylic acid, which can be activated by various reagents. A notable example is the condensation with 2,4,4-trimethoxybutan-1-amine (B1398663) followed by an acid-mediated cyclization to form N-acylpyrroles. acs.org Direct imine acylation has also emerged as a powerful technique for the synthesis of N-acylated heterocycles. researchgate.net

Reaction TypeReagents and ConditionsProduct TypeReference
N-AlkylationAlkyl bromide, KOH, DMSON-Alkyl pyrrolone researchgate.net
N-AlkylationBoronic acid, Cu(OAc)₂N-Aryl/N-Cycloalkyl pyrrolone researchgate.net
N-AcylationAcyl chloride, IodineN-Acyl pyrrolone lsu.edu
N-AcylationCarboxylic acid, 2,4,4-trimethoxybutan-1-amine, AcidN-Acyl pyrrolone acs.org

Modifications at the Carbonyl Group (e.g., Thionation, Reduction)

The carbonyl group at the C2 position of the pyrrolone ring is a key functional handle for a variety of chemical transformations, including thionation and reduction.

Thionation: The conversion of the carbonyl group to a thiocarbonyl group can be effectively achieved using thionating agents such as Lawesson's reagent. This reaction is typically performed in an anhydrous solvent like p-xylene (B151628) or toluene (B28343) at elevated temperatures. researchgate.net The thionation of pyrrole-2-carboxylates has been studied, demonstrating that the reaction proceeds in moderate to good yields for a range of substituted pyrroles. researchgate.net For instance, the thionation of ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate with Lawesson's reagent yields the corresponding O-ethyl-3,4,5-trimethyl-1H-pyrrole-2-carbothioate. researchgate.net The efficiency of the reaction can be influenced by the nature of the substituents on the pyrrole ring. researchgate.net

Reduction: The carbonyl group of pyrrol-2(3H)-ones can be reduced to either a hydroxyl group or a methylene (B1212753) group, depending on the reducing agent and reaction conditions. The reduction of the lactam carbonyl to an amine can be achieved using strong reducing agents like diisobutylaluminum hydride (DIBAL-H), which can lead to intermediates that subsequently dehydrate to form pyrroles. mdpi.com The resulting pyrrole can then be further manipulated.

ModificationReagentProductReference
ThionationLawesson's Reagent3,4,5-Trimethyl-1H-pyrrol-2(3H)-thione researchgate.netcdnsciencepub.com
ReductionDiisobutylaluminum hydride (DIBAL-H)3,4,5-Trimethyl-2,3-dihydro-1H-pyrrole mdpi.com

Electrophilic and Nucleophilic Substitutions on the Pyrrolone Ring

The pyrrolone ring, being electron-rich, is susceptible to electrophilic substitution reactions. The positions of substitution are influenced by the existing methyl groups and the lactam functionality. Nucleophilic substitution is less common but can occur under specific conditions, particularly on activated derivatives.

Electrophilic Substitution: Pyrroles generally undergo electrophilic substitution preferentially at the α-positions (C2 and C5). However, in this compound, the C5 position is already substituted. The electron-donating methyl groups at C3, C4, and C5 enhance the electron density of the ring, facilitating electrophilic attack. Halogenation, such as bromination and chlorination, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). researchgate.net For example, iron-mediated C-H functionalization has been used for the halogenation of related dihydropyrrolones at the C4 position. ontosight.ai Hydrogen exchange studies on trimethyl-pyrroles in acidic solutions have shown that the unsubstituted positions on the ring are reactive towards electrophiles. nih.gov

Nucleophilic Substitution: While the pyrrolone ring itself is not highly susceptible to nucleophilic attack, the introduction of leaving groups, such as halogens, can enable subsequent nucleophilic substitution reactions. For instance, a bromine atom introduced onto the pyrrole ring can be displaced by nucleophiles like the cyanide ion, albeit sometimes requiring harsh conditions. researchgate.net

Substitution TypeReagent/ConditionPosition of SubstitutionReference
Electrophilic HalogenationN-Chlorosuccinimide (NCS)C4 ontosight.ai
Electrophilic HalogenationN-Bromosuccinimide (NBS)C4 researchgate.net
Nucleophilic SubstitutionCyanide ion on a halogenated precursorC4 researchgate.net

Regioselective Functionalization of Methyl Groups

The functionalization of the methyl groups attached to the pyrrolone core presents a synthetic challenge due to the high bond dissociation energy of C(sp³)–H bonds. However, certain strategies, particularly those involving radical intermediates, can achieve this transformation.

The oxidation of pyrrole derivatives can sometimes lead to substitution at the methyl groups. researchgate.net For instance, the methyl groups on a pyrrole ring have been identified as potential sites for metabolic oxidation. thieme-connect.com Free radical chlorination using reagents like N-chlorosuccinimide (NCS) has been shown to functionalize α-methyl groups on electron-poor heterocycles. lsu.edumdpi.com This suggests that under radical conditions, the methyl groups of the trimethylpyrrolone could be halogenated. The resulting halomethyl derivatives can then serve as precursors for further modifications, such as conversion to azides followed by reduction to amines. acs.org The regioselectivity of such reactions can be influenced by steric and electronic factors. For example, electrophilic chlorination has been shown to be selective for the position adjacent to an electron-donating methyl substituent. acs.org

FunctionalizationReagent/MethodProductReference
HalogenationN-Chlorosuccinimide (NCS), Radical initiatorChloro-methyl derivative lsu.edumdpi.com
OxidationOxidizing agentsHydroxy-methyl or Carboxy derivative researchgate.netthieme-connect.com
Nucleophilic SubstitutionSodium azide (B81097) on a halo-methyl derivativeAzido-methyl derivative acs.org

Synthesis of Novel Heterocyclic Hybrids Incorporating the this compound Scaffold

The this compound scaffold can be used as a building block for the synthesis of more complex heterocyclic systems. These hybrid molecules often exhibit interesting biological properties.

One approach involves the condensation of the pyrrolone with other reactive species to form fused or linked heterocyclic systems. For example, pyrrolotriazinones, which are biologically active compounds, can be synthesized through intramolecular cyclization of appropriately substituted pyrroles. nih.gov The synthesis of chromeno[4,3-b]pyrrolo[3,2-h]quinolin-7(1H)-one derivatives demonstrates the fusion of the pyrrole motif with other heterocyclic rings to create compounds with potential anticancer activity. researchgate.net Another strategy involves multicomponent reactions where the pyrrolone or a precursor is reacted with other building blocks to assemble complex structures in a single step. For instance, new heterocyclic scaffolds with a 4-pyridyl moiety have been synthesized through three-component reactions. orientjchem.org The synthesis of 4,5-dihydro-1H- acs.orgdithiolo[3,4-c]quinoline-1-thione derivatives and their subsequent hybridization with other heterocyclic fragments is another example of creating novel molecular architectures.

Hybrid HeterocycleSynthetic StrategyReference
Pyrrolo[2,1-f] researchgate.netacs.orgtriazin-4(3H)-onesIntramolecular cyclization of biscarbamoyl-substituted 1H-pyrroles nih.gov
Chromeno[4,3-b]pyrrolo[3,2-h]quinolin-7(1H)-onesFusion of pyrrole with chromene and quinoline (B57606) rings researchgate.net
Pyridyl-chromene hybridsThree-component reaction involving 4-acetyl pyridine orientjchem.org
Dithiolo[3,4-c]quinoline-1-thione hybridsLinear binding or condensation with other heterocycles

Biological Activities and Structure Activity Relationship Sar Studies of 3,4,5 Trimethyl 1h Pyrrol 2 3h One Derivatives

Exploration of the Pyrrolone Core as a Biologically Active Scaffold

The pyrrolone ring system is a versatile and potent scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. mdpi.comekb.eg Its five-membered lactam structure serves as a crucial building block for the synthesis of numerous bioactive compounds. researchgate.net The inherent reactivity of the γ-lactone ring within butenolide precursors is often harnessed for the synthesis of pyrrolone derivatives with significant biological potential. acs.orgresearchgate.net The diverse therapeutic applications of pyrrole-containing compounds, ranging from antimicrobial to anticancer agents, underscore the importance of this heterocyclic core in drug discovery. scispace.com

The biological activity of pyrrolone derivatives is often attributed to their unique structural features, which allow for diverse chemical modifications and interactions with various biological targets. ekb.eg The frequent use of these compounds as chiral intermediates highlights their versatility in the synthesis of complex bioactive molecules. acs.orgresearchgate.net Structure-activity relationship (SAR) studies have been instrumental in optimizing the therapeutic potential of the pyrrolone scaffold, indicating that substitutions at various positions on the ring can significantly influence their biological effects. acs.orgnih.gov For instance, the introduction of different substituents on the pyrrolone core has led to the development of compounds with enhanced efficacy and selectivity.

In Vitro Mechanistic Investigations of Antimicrobial Efficacy

Pyrrolone derivatives have demonstrated notable antimicrobial and antifungal activities. acs.orgresearchgate.net The therapeutic potential of these compounds lies in their ability to combat various microbial pathogens, offering a promising avenue for the development of new anti-infective agents. researchgate.net

Elucidation of Action Mechanisms against Microorganisms (e.g., Enzyme Inhibition, Membrane Disruption)

The antimicrobial action of certain peptide derivatives of pyrrolidones is believed to involve the disruption of bacterial membranes. nih.gov This mechanism is supported by observations of increased membrane permeability in bacteria upon treatment with these compounds. nih.gov For example, some antimicrobial peptides are known to exert their effects by permeabilizing bacterial membranes, a mechanism that may be shared by certain pyrrolone derivatives. nih.gov The disruption of the bacterial membrane integrity ultimately leads to cell death. frontiersin.org

Enzyme inhibition is another key mechanism through which pyrrolone derivatives may exert their antimicrobial effects. For instance, some pyrrole (B145914) derivatives have been identified as inhibitors of butyrylcholinesterase (BChE), an enzyme involved in various physiological processes. nih.govnih.govresearchgate.net Kinetic studies have revealed a mixed competitive inhibition mode for some of these derivatives, suggesting interaction with both the active site and allosteric sites of the enzyme. nih.govresearchgate.net This inhibition of essential microbial enzymes can disrupt critical metabolic pathways, leading to the suppression of microbial growth.

Anti-inflammatory Response at the Molecular and Cellular Level

Derivatives of the pyrrolone scaffold have been recognized for their significant anti-inflammatory properties. acs.orgresearchgate.netscispace.com These compounds have shown the potential to modulate inflammatory responses, making them attractive candidates for the development of novel anti-inflammatory drugs.

Pathways and Targets Involved in Anti-inflammatory Modulation

A primary mechanism underlying the anti-inflammatory activity of pyrrolone derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.govmdpi.com These enzymes are key players in the inflammatory cascade, responsible for the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.govnih.gov By inhibiting COX-1 and COX-2, pyrrolone derivatives can effectively reduce the production of these inflammatory molecules. nih.govnih.gov

Molecular docking studies have provided insights into the binding modes of these compounds within the active sites of COX enzymes, revealing interactions with key amino acid residues like Arg120 and Tyr355. nih.gov The N-acylhydrazone moiety present in some derivatives is thought to mimic the structure of polyunsaturated fatty acids, allowing them to act as effective inhibitors of both COX and LOX. nih.gov Furthermore, some pyrrolone derivatives have been shown to decrease the levels of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and myeloperoxidase (MPO) in vivo. mdpi.com The ability of these compounds to target multiple components of the inflammatory pathway highlights their potential as broad-spectrum anti-inflammatory agents.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
4-Methoxy–N-[1-(N-pyrrolidine)-methyl]-6-methyl-1H-[pyrrolo[3.4-c]pyridine-1,3(2H)-dione]0.250.35
4-Methoxy–N-[2-(N-morpholine)-ethyl]-6-methyl-1H-[pyrrolo[3.4-c]pyridine-1,3(2H)-dione]0.300.28
Meloxicam (Reference)0.280.42

Data sourced from a study on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives. nih.gov

Anticancer Modulatory Effects and Associated Cellular Processes

A growing body of evidence suggests that pyrrolone derivatives possess significant anticancer activity against a variety of cancer cell lines. mdpi.comnih.govresearchgate.netnih.gov These compounds have shown promise in inhibiting tumor growth and inducing cancer cell death, making them a focal point of anticancer drug discovery research.

Cell Cycle Arrest, Apoptosis Induction, and Signal Transduction Modulation

One of the key mechanisms through which pyrrolone derivatives exert their anticancer effects is by inducing cell cycle arrest, primarily at the G2/M phase. acs.org This disruption of the normal cell cycle progression prevents cancer cells from proliferating. For instance, some pyrrole-based compounds have been shown to be as effective as the known anticancer agent combretastatin (B1194345) A-4 in arresting the cell cycle. acs.org

Furthermore, many pyrrolone derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells. mdpi.comresearchgate.netnih.govnih.govacs.org This is a crucial mechanism for eliminating malignant cells. Studies have shown that these compounds can activate apoptotic pathways, as evidenced by the appearance of apoptotic hallmarks on the cell surface. mdpi.com The induction of apoptosis is often mediated through the modulation of key signaling pathways involved in cell survival and death.

The anticancer activity of these derivatives is also linked to their ability to modulate various signal transduction pathways. For example, some tetrasubstituted pyrrole derivatives are believed to interfere with protein-protein interactions that are critical for the regulation of the cell cycle in cancer cells, such as the p53 pathway. mdpi.com Other pyrrole derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway and suppress the expression of its target genes. nih.gov Additionally, inhibition of receptor tyrosine kinases like EGFR has been identified as a mechanism of action for some pyrrolone derivatives. nih.govtandfonline.com

CompoundCell LineIC50 (µM)
Tetrasubstituted Pyrrole Derivative 10aA375 (Melanoma)10
Tetrasubstituted Pyrrole Derivative 9fHCT-116 (Colon)25
Nutlin-3a (Reference)A375 (Melanoma)15
Nutlin-3a (Reference)HCT-116 (Colon)12.5
3-(4-bromobenzoyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole (3f)A375 (Melanoma)8.2
3-(4-bromobenzoyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole (3f)HeLa (Cervical)15.6
3-(4-bromobenzoyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole (3f)NCI-H460 (Lung)10.3
Spiro-pyrrolopyridazine Derivative (SPP10)MCF-7 (Breast)2.31
Spiro-pyrrolopyridazine Derivative (SPP10)H69AR (Lung)3.16
Spiro-pyrrolopyridazine Derivative (SPP10)PC-3 (Prostate)4.2

Data compiled from studies on tetrasubstituted pyrrole derivatives, 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivatives, and spiro-pyrrolopyridazine derivatives. mdpi.comnih.govnih.gov

Structure-Activity Relationship (SAR) Analysis of Functionalized 3,4,5-Trimethyl-1H-pyrrol-2(3H)-one Derivatives

Due to the absence of specific research on this compound, a direct SAR analysis is not possible. The following discussion is based on general principles observed in related pyrrolone structures.

Impact of Substituent Effects on Biological Potency and Selectivity

In the broader family of pyrrolone derivatives, the nature and position of substituents on the pyrrolone ring and at the N1 position significantly influence their biological potency and selectivity. Key observations from related structures include:

Substitution at the 3-, 4-, and 5-positions: Modifications at these positions can drastically alter the compound's interaction with biological targets. For instance, in some series of pyrrolone-based compounds, the introduction of aromatic or heteroaromatic rings at these positions has been shown to be crucial for activity. The size, lipophilicity, and electronic properties of these substituents are key determinants of potency.

N1-Substitution: The substituent on the nitrogen atom of the pyrrolone ring is often a critical factor in determining the compound's biological profile. Variation at this position can affect metabolic stability, cell permeability, and target engagement. For example, the introduction of different alkyl or aryl groups at the N1-position has led to significant changes in the anti-inflammatory or anticancer activities of various pyrrolone series.

Table 1: Hypothetical Impact of Substituents on the Biological Potency of this compound Derivatives (Based on General SAR Principles of Pyrrolones)

Position of SubstitutionType of SubstituentPredicted Impact on PotencyRationale (Based on Related Compounds)
N1Small alkyl chainsMay modulate lipophilicity and cell permeability.In some kinase inhibitor series, varying alkyl chain length at N1 has fine-tuned potency and selectivity.
N1Aryl or heteroaryl groupsCould introduce additional binding interactions (e.g., π-stacking).N-aryl substitution is a common strategy to enhance potency in various classes of bioactive compounds.
C3/C4-Methyl GroupsReplacement with larger groupsMay lead to steric hindrance or new interactions with the target.The size and shape of substituents at these positions are often critical for fitting into a binding pocket.
C5-Methyl GroupFunctionalizationCould serve as a handle for introducing pharmacophoric groups.Modification of substituents at this position has been shown to alter the selectivity profile of some inhibitors.

It is crucial to reiterate that the information presented in the table above is hypothetical and extrapolated from studies on related but distinct chemical scaffolds. Without experimental data on this compound and its derivatives, any discussion on its specific SAR remains speculative.

Further research, including the synthesis and biological evaluation of a library of functionalized this compound derivatives, is necessary to elucidate the specific structure-activity relationships for this particular chemical scaffold.

Advanced Applications Beyond Medicinal Chemistry Non Therapeutic Focus

Applications in Advanced Materials Science (e.g., Organic Electronics, Polymers, Dyes)

The rigid, heterocyclic structure of the pyrrolone core makes it an attractive building block for advanced materials. Derivatives of 3,4,5-trimethyl-1H-pyrrol-2(3H)-one are integral to the synthesis of organic functional materials, including specialized dyes and polymers for electronic applications.

Dyes and Optical Materials: Derivatives containing the trimethyl-pyrrole moiety are precursors to or components of sophisticated dye molecules. A notable example is the formation of pyrromethene dyes. For instance, the condensation of two 3,4,5-trimethyl-1H-pyrrol-2-yl units can lead to compounds like [(3,4,5-Trimethyl-1H-pyrrol-2-yl)(3,4,5-trimethyl-2H-pyrrol-2-ylidene)methyl]carbonitrile, also known as Pyrromethene 650. tcichemicals.comtcichemicals.com These dyes are known for their strong absorption and fluorescence properties in the visible spectrum, making them valuable as laser dyes and fluorescent labels. Research has detailed the synthesis of related pyrrolium methanesulfonate (B1217627) salts, which exhibit bright colors and have been characterized by various spectroscopic methods. rsc.org

Table 1: Spectroscopic Data for a Trimethyl-Pyrrole Based Dye Derivative

Compound Name ¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm) High-Resolution Mass Spectrometry (HRMS) m/z

Polymers and Organic Electronics: Nitrogen-containing heterocycles are fundamental to the field of organic electronics. openmedicinalchemistryjournal.com While direct applications of this compound in commercial polymers are not widespread, its structural motifs are found in related high-performance materials. Pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) derivatives, which share a similar core structure, are used to create conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ucl.ac.uk These materials leverage the electron-deficient nature of the lactam rings to tune the electronic properties of the resulting polymer. The inclusion of such heterocyclic units can enhance thermal stability and influence the material's charge transport capabilities. openmedicinalchemistryjournal.comucl.ac.uk Suppliers of chemical building blocks often categorize this compound under "Material Building Blocks" for polymer science and electronic materials, indicating its potential in these research areas. bldpharm.combldpharm.com

Role as Ligands in Coordination Chemistry and Catalysis

The pyrrole (B145914) nucleus, especially when functionalized, can act as a potent ligand for metal catalysts. The nitrogen and oxygen atoms in the this compound ring can coordinate with metal ions, influencing the catalytic activity and selectivity of chemical transformations.

Phosphine (B1218219) Ligands: A significant application of the trimethylpyrrole moiety is in the design of strongly electron-donating phosphine ligands. acs.org For example, tris(1,2,5-trimethyl)pyrrolylphosphine, P(tmp)₃, has been synthesized and shown to have an electron-donating ability that surpasses many traditional alkylphosphines. acs.org The high electron density on the pyrrole ring is transferred to the phosphorus atom, making it a powerful ligand for transition metals like palladium, rhodium, and nickel, which are commonly used in cross-coupling reactions, hydroformylation, and other catalytic processes. acs.org

Table 2: Properties of a Trimethylpyrrolyl Phosphine Ligand

Ligand Tolman Electronic Parameter (TEP) (cm⁻¹) Key Feature

Catalysis Involvement: The synthesis of pyrrolone derivatives themselves can involve transition metal catalysis. For instance, palladium(II)-catalyzed cyclization is a known method for creating the 1,5-dihydro-2H-pyrrol-2-one ring system, demonstrating the interplay between these heterocycles and organometallic catalysts. researchgate.net Furthermore, pyrrole derivatives have been investigated as inhibitors of metalloenzymes like carbonic anhydrase, where they coordinate to the zinc ion in the active site. nih.gov This interaction, while studied in a biological context, is fundamentally a principle of coordination chemistry.

Utilization as Chiral Building Blocks and Synthons in Asymmetric Synthesis

The defined stereocenters in this compound make it a valuable chiral synthon. In organic synthesis, "building blocks" are fundamental starting materials used to construct more complex molecules, and this compound is often supplied for this purpose. bldpharm.comcymitquimica.comsyn-c.com

Asymmetric Synthesis of Pyrrolones: The pyrrol-3(2H)-one core is a feature of various natural products. nih.gov Efficient methods have been developed for the asymmetric synthesis of these structures, achieving high levels of stereocontrol. One protocol uses a combination of an L-proline catalyzed aldol (B89426) reaction with a benzilic acid rearrangement, starting from 2,3-diketoesters, to produce 1H-pyrrol-3(2H)-ones with excellent enantiomeric excess (99% ee). nih.govrsc.org This highlights the importance of developing stereoselective routes to access these chiral scaffolds.

Role as a Chiral Template: The inherent chirality of molecules like this compound allows them to be used as chiral templates or starting materials in the synthesis of other complex, stereochemically-defined molecules. renyi.hu The field of asymmetric synthesis relies heavily on the availability of such chiral building blocks to introduce specific stereocenters into a target molecule, which is crucial in the synthesis of agrochemicals and other specialized chemical products.

Analytical and Spectrochemical Applications (e.g., Fluorescent Probes, Chromatographic Standards)

The unique spectroscopic properties of pyrrole-based compounds have led to their use in various analytical and spectrochemical applications.

Fluorescent Probes: While this compound itself is not strongly fluorescent, its derivatives are key components in the design of fluorescent probes. As mentioned previously, pyrromethene dyes derived from trimethyl-pyrrole units are highly fluorescent. tcichemicals.comtcichemicals.com The broader family of indole- and pyrrole-based heterocycles is used to construct probes for detecting specific analytes or changes in the microenvironment, such as pH or the presence of reactive oxygen species. chemicalbook.comnih.gov For example, indole (B1671886) derivatives have been functionalized with fluorescent tags to create high-affinity probes for biological imaging. nih.govacs.org The principles used in these designs, which involve linking the heterocycle to a fluorophore, are applicable to derivatives of this compound.

Chromatographic Standards: As a stable, well-characterized chemical compound, this compound can be used as a reference standard in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Chemical suppliers provide detailed analytical data, including NMR and mass spectrometry, which are essential for its use in the identification and quantification of related substances in complex mixtures. bldpharm.com

Table 3: Mentioned Compounds

Compound Name
This compound
(2E)-2-[Cyano(3,4,5-trimethyl-1H-pyrrol-2-yl)methylene]-3,4,5-trimethyl-2H-pyrrolium trifluoromethanesulfonate
[(3,4,5-Trimethyl-1H-pyrrol-2-yl)(3,4,5-trimethyl-2H-pyrrol-2-ylidene)methyl]carbonitrile (Pyrromethene 650)
Tris(1,2,5-trimethyl)pyrrolylphosphine (P(tmp)₃)
1,5-dihydro-2H-pyrrol-2-one
1H-pyrrol-3(2H)-one
2,3-diketoesters
L-proline
Indole
Pyrrolo[3,4-c]pyrrole-1,4-dione (DPP)

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3,4,5-Trimethyl-1H-pyrrol-2(3H)-one, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves base-assisted cyclization of substituted precursors. For example, analogous pyrrolone derivatives are synthesized by refluxing intermediates (e.g., 1 mmol substrate with 1.4 mmol chloranil in xylene for 25–30 hours) followed by NaOH treatment and purification via recrystallization (ethanol/benzene) or column chromatography . Optimization includes adjusting stoichiometry, solvent polarity, and temperature to improve yields (e.g., achieving 46–63% yields in related compounds) . Characterization of intermediates via TLC (Rf values) ensures reaction progress .

Q. What spectroscopic and analytical techniques are critical for validating the structure and purity of this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ 1.2–2.5 ppm in analogous structures) .
  • FTIR : Identifies functional groups (e.g., lactam C=O stretch at ~1700 cm⁻¹) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+ matching theoretical m/z within 5 ppm error) .
  • Melting Point Analysis : Validates purity (e.g., sharp melting ranges like 138–140°C in derivatives) . Data tables in published studies provide reference benchmarks .

Q. How can researchers troubleshoot low yields during the synthesis of pyrrolone derivatives?

  • Methodological Answer : Low yields often arise from incomplete cyclization or side reactions. Strategies include:

  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation .
  • Purification : Employ gradient column chromatography to separate byproducts .
  • Catalyst Screening : Test bases (e.g., K2CO3 vs. NaH) to enhance cyclization efficiency .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational predictions be resolved for this compound?

  • Methodological Answer : Discrepancies (e.g., NMR shifts deviating from DFT calculations) require:

  • Multi-Technique Validation : Cross-check with X-ray crystallography (if crystals are obtainable) to confirm tautomeric forms .
  • Solvent Effects : Re-run NMR in deuterated solvents matching computational models (e.g., DMSO-d6 vs. CDCl3) .
  • Dynamic NMR : Assess temperature-dependent conformational changes .

Q. What advanced crystallographic strategies refine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard . Key steps:

  • Data Collection : High-resolution (<1.0 Å) data at 298 K minimizes thermal motion artifacts .
  • Twinned Data Handling : Use SHELXD/SHELXE for deconvoluting overlapping reflections in challenging crystals .
  • Disorder Modeling : Apply PART instructions in SHELXL for flexible methyl groups .

Q. How can mechanistic studies elucidate the cyclization pathway of this compound?

  • Methodological Answer :

  • Isotopic Labeling : Introduce 13C or 2H at reactive sites to track bond formation via NMR .
  • Kinetic Profiling : Monitor reaction intermediates by quenching aliquots at timed intervals for LC-MS analysis .
  • Computational Modeling : Use DFT (e.g., Gaussian) to simulate transition states and compare activation energies for competing pathways .

Data Presentation Examples

ParameterExample Data (Derivative)Reference
Melting Point 209.0–211.9°C
1H NMR (δ) 2.1 ppm (s, 3H, CH3)
HRMS (m/z) 312.1234 [M+H]+ (calc. 312.1230)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.